

# Reasons for the discontinuation of AB-836 clinical development

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## Compound of Interest

Compound Name: ST-836

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## AB-836 Clinical Development: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with information regarding the discontinuation of the clinical development of the hepatitis B virus (HBV) capsid inhibitor, AB-836.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of AB-836 clinical development?

The clinical development of AB-836 was discontinued due to clinical safety findings.<sup>[1][2]</sup> Specifically, elevations in alanine aminotransferase (ALT) levels were observed in participants.<sup>[3][4]</sup>

Q2: In which participant population were the safety signals observed?

The ALT elevations were observed in two patients with chronic hepatitis B (cHBV) in the 200 mg dose cohort of the Phase 1a/1b clinical trial.<sup>[3][4]</sup>

Q3: How significant were the ALT elevations?

The observed ALT elevations were classified as Grade 3.<sup>[3]</sup> In one patient from a 100mg dose cohort, a transient Grade 3 ALT increase was observed at a single visit, which resolved with

continued dosing and was not associated with any symptoms.<sup>[5]</sup> However, the elevations in the 200mg cohort were significant enough to warrant discontinuation of the drug's development.

Q4: Was AB-836 effective in reducing HBV DNA?

Yes, AB-836 demonstrated potent antiviral activity. In the Phase 1a/1b clinical trial, once-daily oral dosing for 28 days resulted in significant mean serum HBV DNA declines from baseline.<sup>[1]</sup><sup>[3]</sup>

## Troubleshooting Guide: Managing Elevated ALT in Clinical Trials

Elevated ALT is a common challenge in the clinical development of therapies for liver diseases. Here are some general troubleshooting steps for managing such events, based on common clinical practice:

- Grade 1-2 ALT Elevation (Mild to Moderate):
  - Continue dosing with increased monitoring frequency (e.g., weekly).
  - Review concomitant medications for potential drug-induced liver injury (DILI).
  - Assess for other potential causes of liver injury (e.g., viral infections, alcohol consumption).
- Grade 3-4 ALT Elevation (Severe):
  - Consider dose reduction or temporary interruption of the investigational product.
  - Intensify safety monitoring, including liver function tests (LFTs), bilirubin, and INR.
  - If ALT levels continue to rise or are accompanied by symptoms of liver dysfunction (e.g., jaundice, fatigue, nausea), discontinuation of the investigational product is typically recommended.
  - A thorough investigation into the etiology of the liver injury should be conducted.

## Quantitative Data Summary

The following table summarizes the key efficacy data from the AB-836 Phase 1a/1b clinical trial in patients with chronic hepatitis B.

Dose of AB-836 (once daily for 28 days)	Mean Serum HBV DNA Decline from Baseline (log <sub>10</sub> IU/mL)
50 mg	-2.57[1]
100 mg	-3.04[1][3]
200 mg	-3.55[1][3]

## Experimental Protocols

### AB-836 Phase 1a/1b Clinical Trial (NCT04775797)

#### Methodology

**Objective:** To evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of single and multiple doses of AB-836 in healthy subjects and patients with cHBV.

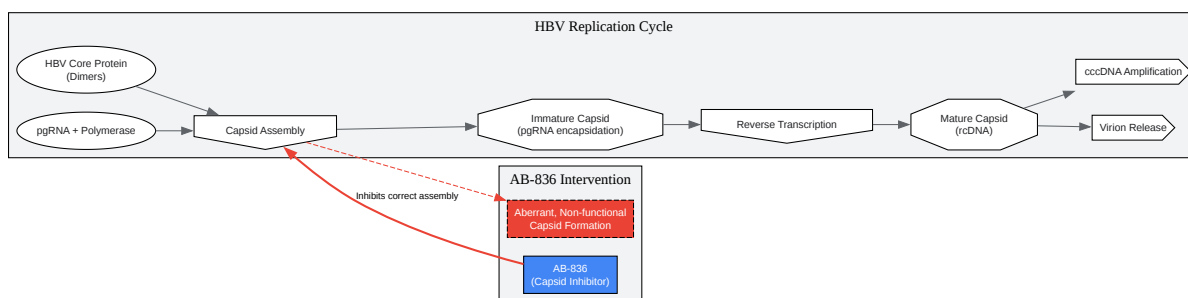
**Study Design:** A randomized, double-blind, placebo-controlled, dose-escalation study consisting of three parts.

- Part 1 (Single Ascending Dose in Healthy Subjects):
  - Healthy adult subjects were randomized to receive a single oral dose of AB-836 or placebo.
  - Multiple cohorts were enrolled at increasing dose levels.
  - Safety, tolerability, and pharmacokinetic parameters were assessed.
- Part 2 (Multiple Ascending Doses in Healthy Subjects):
  - Healthy adult subjects were randomized to receive multiple oral doses of AB-836 or placebo once daily for 10 days.[5]

- Multiple cohorts were enrolled at increasing dose levels.
- Safety, tolerability, and pharmacokinetic parameters were assessed.
- Part 3 (Multiple Doses in cHBV Patients):
  - Non-cirrhotic, treatment-naïve or not currently treated adult patients with cHBV were randomized to receive oral doses of AB-836 (50 mg, 100 mg, or 200 mg) or placebo once daily for 28 days.[1][3][5]
  - Key assessments included safety (adverse events, clinical laboratory tests including LFTs), pharmacokinetics, and antiviral activity (HBV DNA levels).

## Visualizations

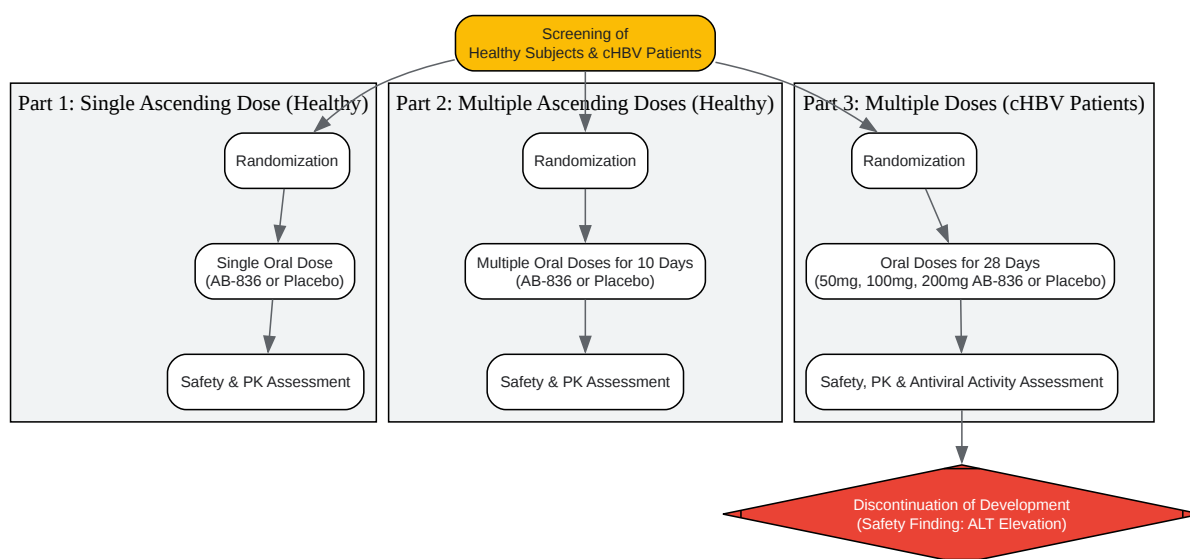
### AB-836 Mechanism of Action: HBV Capsid Assembly Inhibition



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Caption: Mechanism of action of AB-836 as an HBV capsid assembly inhibitor.

## AB-836 Clinical Trial Workflow



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Caption: Workflow of the AB-836 Phase 1a/1b clinical trial.

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